molecular formula C12H18O2 B7877599 2-(4-Ethoxyphenyl)-2-butanol

2-(4-Ethoxyphenyl)-2-butanol

Cat. No.: B7877599
M. Wt: 194.27 g/mol
InChI Key: GEWUVBCWIFXDOW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-butanol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with an ethoxyphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethoxyphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(4-ethoxyphenyl)-2-butanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-ethoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Although it is already an alcohol, further reduction can lead to the formation of corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: 2-(4-Ethoxyphenyl)-2-butanone.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ethoxyphenyl group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-butanol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethylphenyl)-2-butanol: Similar structure but with an ethyl group instead of an ethoxy group.

    2-(4-Hydroxyphenyl)-2-butanol: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-2-butanol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from its analogs and potentially useful in different applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(3,13)10-6-8-11(9-7-10)14-5-2/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWUVBCWIFXDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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